L-PHENYLALANINE UNLABELED
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
unlabeled L-phenylalanine chemical properties for metabolic research
This guide provides an in-depth exploration of the chemical properties of unlabeled L-phenylalanine and its application in metabolic research. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of L-phenylalanine, its metabolic significance, and practical methodologies for its analysis.
Core Chemical and Physical Properties of L-Phenylalanine
L-phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its chemical structure, consisting of a benzyl side chain attached to the α-carbon, dictates its unique properties and biological roles.
Physicochemical Characteristics
Understanding the fundamental physicochemical properties of L-phenylalanine is paramount for its effective use in experimental settings. These properties influence everything from solvent selection and sample preparation to the choice of analytical instrumentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 270-275 °C (decomposes) | [3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Taste & Odor | Slight bitter taste, odorless | [2][3] |
| pKa₁ (α-carboxyl) | ~1.83 - 2.2 | [2] |
| pKa₂ (α-amino) | ~9.08 - 9.13 | [2] |
| Isoelectric Point (pI) | ~5.48 | Calculated |
| LogP | -1.38 | [2] |
| Optical Rotation [α]25/D | -34.2° (c=2 in H₂O) | [3] |
Expert Insight: The zwitterionic nature of L-phenylalanine at physiological pH, a consequence of its acidic carboxyl and basic amino groups, is a critical consideration. This property governs its solubility in aqueous solutions and its interaction with other molecules. The negative LogP value indicates its hydrophilic nature, which is a key factor in designing extraction protocols from biological matrices.
Solubility and Stability
The solubility and stability of L-phenylalanine are crucial for preparing standards, formulating cell culture media, and ensuring the integrity of samples during storage and analysis.
-
Water Solubility: L-phenylalanine has a moderate solubility in water, which increases with temperature.[4] At 25 °C, its solubility is in the range of 1-5 g/100 mL.[3]
-
Solubility in Other Solvents: It is sparingly soluble in methanol.[2] The solubility of L-phenylalanine in aqueous solutions can be significantly decreased by the addition of anti-solvents like ethanol, a principle that can be exploited for its precipitation and crystallization.[4] Conversely, the presence of salts like sodium chloride can increase its solubility.[4]
-
Stability: L-phenylalanine is a stable compound but is incompatible with strong oxidizing agents. Aqueous solutions are not recommended for storage for more than one day to prevent degradation. For long-term storage, it should be kept as a crystalline solid at -20°C, where it is stable for at least four years.[5]
Causality in Experimental Choices: The choice of solvent for stock solutions and experimental buffers is directly influenced by these properties. For instance, preparing a concentrated stock solution might require heating the aqueous solvent. However, for long-term stability, it is advisable to prepare fresh solutions or store aliquots at low temperatures. The impact of co-solutes like salts and organic solvents on solubility must be considered when working with complex biological fluids.
Metabolic Significance of L-Phenylalanine
L-phenylalanine is a central player in numerous metabolic pathways, serving as a precursor for several critical biomolecules. Its metabolism is a key area of investigation in various physiological and pathological states.
Major Metabolic Fates
In the body, L-phenylalanine has three primary fates:
-
Incorporation into Proteins: As a proteinogenic amino acid, it is a fundamental building block for protein synthesis.[6]
-
Conversion to Tyrosine: This is the major catabolic pathway, catalyzed by the enzyme phenylalanine hydroxylase (PAH). L-tyrosine is then a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), melanin, and thyroid hormones.[7]
-
Conversion to Phenylpyruvic Acid: Under conditions of PAH deficiency, such as in the genetic disorder phenylketonuria (PKU), L-phenylalanine is transaminated to phenylpyruvic acid.[6][8] The accumulation of phenylalanine and its metabolites in PKU leads to severe neurological damage.[1]
The flux of L-phenylalanine in the body, particularly its appearance from protein breakdown in a postabsorptive state, is a valuable measure of whole-body proteolysis.[9]
Caption: General workflow for L-phenylalanine analysis in metabolic research.
Step-by-Step Protocol: Sample Preparation from Human Plasma
This protocol provides a self-validating system for the extraction of L-phenylalanine from plasma, a common matrix in metabolic studies. The inclusion of an internal standard is crucial for accurate quantification.
Objective: To extract L-phenylalanine from human plasma for subsequent analysis by LC-MS/MS.
Materials:
-
Human plasma sample
-
Internal Standard (IS): L-Phenylalanine-¹³C₉,¹⁵N₁
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent protein degradation.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels) to the plasma sample. The IS corrects for variability in extraction efficiency and instrument response.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The ACN precipitates the proteins, while the formic acid helps to maintain the stability of the analyte.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the L-phenylalanine and internal standard, and transfer it to a clean tube or an HPLC vial.
-
Evaporation and Reconstitution (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase of the LC-MS system. This step improves the limit of detection.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Analytical Techniques
Several analytical techniques can be employed for the detection and quantification of L-phenylalanine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity. It allows for the accurate quantification of L-phenylalanine even in complex biological matrices. [10][11]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acid to increase its volatility. It provides excellent chromatographic resolution and sensitivity. [12]* High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves pre- or post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA). It is a cost-effective and sensitive method. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantification without the need for chromatographic separation. It is particularly useful for stable isotope tracer studies. [13][14] Mass Spectrometry Data for L-Phenylalanine:
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Source |
| Positive ESI | 166.1 [M+H]⁺ | 120.1, 103.1, 91.1 | [13][15] |
| Negative ESI | 164.1 [M-H]⁻ | 119.1, 73.1 | [2] |
NMR Spectroscopy Data for L-Phenylalanine (in D₂O):
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.33 - 7.43 |
| α-Proton | 3.99 |
| β-Protons | 3.13, 3.29 |
| Source:[13] |
Conclusion and Future Perspectives
Unlabeled L-phenylalanine is a cornerstone analyte in metabolic research, providing critical insights into protein metabolism, neurotransmitter synthesis, and the pathophysiology of diseases like phenylketonuria. A thorough understanding of its chemical properties is fundamental to the design and execution of robust and reproducible experiments. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of L-phenylalanine in various biological matrices. Future research will likely focus on the development of even more sensitive and high-throughput analytical methods, as well as the application of metabolomic approaches to further unravel the complex metabolic networks in which L-phenylalanine plays a central role.
References
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A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. ResearchGate. [Link]
-
Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]
-
Pharmacokinetics properties of L-Phenylalanine. ResearchGate. [Link]
-
Phenylalanine: What it is, sources, benefits, and risks. Medical News Today. [Link]
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A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. ResearchGate. [Link]
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L-Phenylalanine | C9H11NO2 | CID 6140. PubChem. [Link]
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Phenylalanine and Tyrosine Metabolism | Pathway. PubChem. [Link]
-
An Overview of Phenylalanine and Tyrosine Kinetics in Humans. National Institutes of Health (NIH). [Link]
-
Screening and Optimization of Key Regulatory Factors for Juice Sac Lignification Control in Meizhou Pomelo with Complementary Metabolomic Mechanism Analysis. MDPI. [Link]
-
Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. ResearchGate. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. ResearchGate. [Link]
-
Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. Royal Society of Chemistry. [Link]
-
Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Metware Biotechnology. [Link]
-
Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. National Institutes of Health (NIH). [Link]
-
bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank. [Link]
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Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. National Institutes of Health (NIH). [Link]
-
L Phenylalanine. mzCloud. [Link]
-
Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]
-
L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB). [Link]
-
Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. National Institutes of Health (NIH). [Link]
-
Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. [Link]
-
Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. MDPI. [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. National Institutes of Health (NIH). [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
-
Organic acids and derivatives. MassBank. [Link]
-
l-Phenylalanine Restores Vascular Function in Spontaneously Hypertensive Rats Through Activation of the GCH1-GFRP Complex. National Institutes of Health (NIH). [Link]
-
Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. National Institutes of Health (NIH). [Link]
-
L-Phenylalanine extraction from a solid matrix. Chromatography Forum. [Link]
-
L-phenylalanine metabolic process Gene Ontology Term (GO:0006558). AmiGO. [Link]
-
Mass spectra of MSn analysis for L-Phenylalanine and L-tryptophan. ResearchGate. [Link]
-
Phenylalanine Plays Important Roles in Regulating the Capacity of Intestinal Immunity, Antioxidants and Apoptosis in Largemouth Bass (Micropterus salmoides). National Institutes of Health (NIH). [Link]
-
HPLC chromatograms of phenylalanine (standard solutions) at different... ResearchGate. [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]
-
Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. National Institutes of Health (NIH). [Link]
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- 15. researchgate.net [researchgate.net]
unlabeled L-phenylalanine CAS number and molecular weight
CAS Number: 63-91-2 | Molecular Weight: 165.19 g/mol [1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of unlabeled L-phenylalanine (L-Phe), a critical proteinogenic amino acid and pharmaceutical intermediate. While often commoditized, the strict control of its enantiomeric purity and solid-state properties is vital for downstream applications in peptide therapeutics, HIV protease inhibitors, and aspartame synthesis. This document details the physicochemical identity, industrial fermentation pathways, and a self-validating Quality Control (QC) architecture designed for GMP environments.
Part 1: Chemical Identity & Physicochemical Profile[3][4]
Unlabeled L-phenylalanine represents the naturally occurring isotopic distribution of the molecule. It is the L-enantiomer, essential for protein synthesis and distinct from its D-isomer (CAS 673-06-3) or the racemic DL-mixture (CAS 150-30-1).[4]
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid |
| CAS Number | 63-91-2 (L-isomer specific) |
| Molecular Weight | 165.19 g/mol |
| Molecular Formula | C₉H₁₁NO₂ |
| SMILES | C1=CC=C(C=C1)CN |
| InChI Key | COLNVLDHVKWLRT-QMMMGPOBSA-N |
Physicochemical Constants
The amphoteric nature of L-Phe dictates its behavior in aqueous buffers, critical for formulation and liquid chromatography method development.
-
Solubility Profile: Sparingly soluble in water (29.6 mg/mL at 25°C). Solubility increases significantly in acidic environments (e.g., formic acid) due to protonation of the amine group.
-
Dissociation Constants (pKa):
-
Isoelectric Point (pI): 5.48. At this pH, the molecule exists primarily as a zwitterion, exhibiting minimum solubility.
-
Optical Rotation:
to (c=2, water).[1] Note: Rotation inverts to positive values in acidic solutions (e.g., dilute HCl).
Part 2: Industrial Synthesis & Manufacturing
While chemical synthesis (Strecker synthesis) is possible, it yields racemic mixtures requiring costly optical resolution. The industry standard for pharmaceutical-grade L-Phe is microbial fermentation using auxotrophic mutants of Escherichia coli or Corynebacterium glutamicum.
The Shikimate Pathway Engineering
To maximize yield, producers engineer the Shikimate pathway to bypass feedback inhibition. The critical regulatory node is the conversion of Chorismate to Prephenate.
Mechanism:
-
Carbon Source: Glucose is converted to Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P).
-
Aromatization: These condense to form Shikimate, eventually yielding Chorismate.
-
Branch Point: Chorismate mutase converts Chorismate to Prephenate.
-
Terminal Steps: Prephenate dehydratase forms Phenylpyruvate, which is transaminated to L-Phenylalanine.
Visualization: Biosynthetic Logic Flow
Caption: Engineered Shikimate pathway emphasizing the chorismate branch point, the primary target for metabolic flux optimization.
Part 3: Analytical Characterization & Quality Control
In a drug development context, verifying the absence of the D-enantiomer is critical, as it can be biologically inactive or immunogenic.
Self-Validating HPLC Protocol (Purity & Assay)
This protocol incorporates System Suitability Testing (SST) to ensure data reliability before sample analysis.
Method Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18, 4.6 x 250 mm, 5 µm packing (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (90:10 v/v).
-
Rationale: Low pH suppresses ionization of the carboxylic acid, increasing retention on the hydrophobic stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond/carboxyl absorption) or 257 nm (phenyl ring absorption).
-
Temperature: 25°C.
System Suitability Criteria (Mandatory):
-
Tailing Factor (T): NMT 1.5 (Ensures peak symmetry).
-
Relative Standard Deviation (RSD): NMT 2.0% for replicate injections of the standard.
-
Theoretical Plates (N): NLT 2000.
Chiral Purity Analysis (Enantiomeric Excess)
To detect D-Phenylalanine impurities (limit typically < 0.5%), a chiral stationary phase is required.
-
Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).
-
Mobile Phase: Perchloric acid solution (pH 1.5).
-
Mechanism: The crown ether forms a host-guest complex preferentially with the L-ammonium ion, allowing separation of enantiomers.
Visualization: QC Decision Tree
Caption: Sequential QC workflow ensuring identity, potency, and enantiomeric purity prior to batch release.
Part 4: Applications in Drug Development[7][8]
Peptide Therapeutics
L-Phenylalanine is a standard building block for solid-phase peptide synthesis (SPPS). It is often protected as Fmoc-L-Phe-OH (Fluorenylmethyloxycarbonyl chloride) to prevent side reactions during chain elongation. The hydrophobicity of the benzyl side chain is often exploited to improve cell membrane permeability of peptide drugs.
HIV Protease Inhibitors
L-Phe is a structural pharmacophore in several HIV protease inhibitors (e.g., Nelfinavir, Saquinavir). The benzyl group mimics the phenylalanine-proline cleavage site of the viral gag-pol polyprotein, acting as a non-cleavable transition state analogue.
Excipient Use
In biologic formulations, L-Phe acts as a stabilizer. It can inhibit the aggregation of monoclonal antibodies by interacting with exposed hydrophobic patches on the protein surface, thereby preventing nucleation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine.[5][4] Retrieved from [Link]
-
Sprenger, G. A. (2007). Aromatic Amino Acids.[5][6][7] In: Amino Acid Biosynthesis – Pathways, Regulation and Metabolic Engineering. Springer, Berlin, Heidelberg.
-
European Pharmacopoeia (Ph. Eur.). (2024).[8] Phenylalanine Monograph 0782. European Directorate for the Quality of Medicines. Retrieved from [Link]
Sources
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- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
Methodological & Application
L-phenylalanine unlabeled concentration for metabolic flux analysis control
Topic: L-Phenylalanine Unlabeled Concentration for Metabolic Flux Analysis (MFA) Control Content Type: Application Note & Technical Protocol
Precision Control Strategies for Natural Abundance Correction and Flux Quantification
Executive Summary & Core Directive
In Metabolic Flux Analysis (MFA), the "unlabeled control" is not merely a blank; it is the mathematical anchor for the entire flux model. The concentration of unlabeled L-Phenylalanine (L-Phe) serves two distinct but critical functions:
-
Biological Control (The "Zero-Label" Reference): Establishing the natural mass isotopomer distribution (MID) vector to correct for naturally occurring isotopes (e.g.,
C = 1.1%, N = 0.37%). -
Analytical Standard: Defining the linear dynamic range of the mass spectrometer to prevent detector saturation and ensure accurate quantification of pool sizes.
The Golden Rule of MFA Controls:
For the biological control, the concentration of unlabeled L-Phe must exactly match the total L-Phe concentration of your labeled experimental condition. If your labeled medium contains 0.4 mM [U-
Physiological & Media Baselines (The "1x" Concentration)
Before designing the control, one must define the baseline concentration. L-Phenylalanine concentrations vary significantly between standard media formulations. Using the wrong baseline can shift the cell from a physiological state to a nutrient-excess state, altering metabolic flux through the mTORC1 pathway.
Table 1: L-Phenylalanine Concentrations in Standard Matrices
| Matrix / Medium | L-Phe Concentration (mg/L) | L-Phe Concentration (mM) | Physiological Relevance |
| Human Plasma | ~10 – 13 mg/L | 0.06 – 0.08 mM | Physiological Baseline |
| RPMI 1640 | 15 mg/L | 0.091 mM | Near-Physiological |
| MEM (Eagle's) | 32 mg/L | 0.2 mM | Moderate Excess |
| DMEM (High Glucose) | 66 mg/L | 0.4 mM | Supra-Physiological (4x Plasma) |
| PKU Patient Plasma | >200 mg/L | >1.2 mM | Pathological (Inhibitory) |
Expert Insight: Most cancer cell lines (e.g., HeLa, HEK293) are adapted to DMEM (0.4 mM Phe). Switching them to a "physiological" 0.08 mM concentration without adaptation can induce an amino acid starvation response (GCN2 activation), artificially altering fluxes. Always match your control concentration to the media the cells are adapted to.
Protocol: The "Zero-Label" Biological Control
This protocol generates the Natural Abundance Correction (NAC) vector required for software like IsoCor, INCA, or Metran.
Materials
-
Unlabeled L-Phenylalanine (Natural Abundance): Purity
99% (Sigma/Merck). -
Base Medium: Dialyzed FBS (to remove unknown amino acids) + Phe-free DMEM/RPMI.
-
Cell Culture System: 6-well plates or T-75 flasks.
Step-by-Step Methodology
-
Media Preparation (The Matched Pair):
-
Experimental Media: Supplement Phe-free medium with [U-
C]-Phe to a final concentration of 0.4 mM (if using DMEM base). -
Control Media: Supplement Phe-free medium with Unlabeled L-Phe to a final concentration of 0.4 mM .
-
Note: All other components (Glucose, Glutamine, FBS) must be identical.
-
-
Seeding & Equilibration:
-
Seed cells at
cells/well. Allow attachment (24h) in standard maintenance media. -
Wash cells
with warm PBS to remove residual maintenance media.
-
-
The MFA Run:
-
Add Control Media to 3 wells (Triplicate Unlabeled Control).
-
Add Experimental Media to 3 wells (Triplicate Labeled Sample).
-
Incubate for steady-state (typically 24–48h) or dynamic phase (0–6h) depending on experimental design.
-
-
Quenching & Extraction:
-
Rapidly aspirate media.[1]
-
Wash
with ice-cold PBS (critical to remove extracellular Phe which swamps the intracellular signal). -
Add 500 µL 80% MeOH/H2O (-80°C) .
-
Scrape, collect, and centrifuge (14,000 x g, 10 min, 4°C).
-
-
Data Acquisition (LC-MS):
-
Inject the Unlabeled Control first .
-
Verify that the Mass Isotopomer Distribution (MID) matches theoretical natural abundance:
-
M+0 (166.09 m/z): ~88–90%
-
M+1 (167.09 m/z): ~9–10% (Due to naturally occurring
C in the 9 carbons) -
M+2 (168.09 m/z): ~0.5–1%
-
-
Why This Matters (Causality)
If your Unlabeled Control shows an M+0 of 99%, your MS resolution is likely too low or your theoretical calculation is wrong. If M+0 is 80%, you have contamination or interference. This control validates the instrument matrix .
Protocol: Analytical Standard Curves (Linearity Control)
This protocol ensures that the concentration of Phe in your samples falls within the linear detection range of your mass spectrometer.
Preparation of Standards[4]
-
Stock Solution: Dissolve unlabeled L-Phe in 0.1 M HCl to create a 10 mM stock. (Phe has poor solubility in neutral water at high concentrations; acid aids stability).
-
Working Standard: Dilute Stock 1:100 in 80% MeOH to get 100 µM .
-
Serial Dilution: Prepare a curve in 80% MeOH:
-
100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.1 µM.
-
The "Spike-In" Validation
To validate matrix effects (ion suppression), perform a Standard Addition experiment:
-
Take a pooled cell extract from the "Zero-Label" control.
-
Spike with known concentrations of unlabeled Phe (e.g., +10 µM).
-
Acceptance Criteria: The measured increase must be within ±15% of the spiked amount.
Visualizing the Workflow & Pathway
The following diagram illustrates the parallel processing of Labeled and Unlabeled samples to ensure accurate Flux calculation.
Figure 1: MFA Workflow illustrating the critical role of the Unlabeled Control (Blue path) in correcting the Labeled Data (Red path) to generate accurate Flux Maps.
Critical Considerations & Troubleshooting
A. Solubility & Stability
-
Solubility: L-Phenylalanine is hydrophobic. Do not attempt to make aqueous stocks >100 mM. Use 0.1 M HCl or warm media for dissolution.
-
Stability: Phenylalanine is stable at -20°C for months, but repeated freeze-thaw cycles can cause precipitation. Aliquot stocks.
B. Metabolic Perturbations (The "Th2" Effect)
Recent studies indicate that high intracellular Phenylalanine (induced by high exogenous concentration) can inhibit T-cell proliferation and alter glycolysis via the IL4I1 enzyme [1].
-
Risk: If you use a "Control" concentration of 2 mM (to ensure high signal) while your "Sample" is 0.4 mM, you are comparing two different metabolic phenotypes.
-
Solution: Strict concentration matching is non-negotiable.
C. Isotopic Purity
Commercial [U-
-
Correction: Your "Unlabeled Control" helps quantify the natural background, but you must also input the Tracer Purity (from the Certificate of Analysis) into your MFA software (e.g., IsoCor) to correct for the tracer's inherent unlabeled fraction.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for L-Phenylalanine-d1 in Metabolic Flux Analysis. Retrieved from
-
Buescher, J. M., et al. (2015).[2] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Retrieved from
-
Millard, P., et al. (2012).[3] IsoCor: correcting MS data in isotope labeling experiments.[4] Bioinformatics.[5][6] Retrieved from
-
Sigma-Aldrich. (2024). RPMI 1640 Media Formulation.[5][7] Retrieved from
-
Thermo Fisher Scientific. (2024). DMEM Media Formulation.[7][8] Retrieved from
-
Vitek, O., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Retrieved from
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High-Precision Preparation of Unlabeled L-Phenylalanine Calibration Standards for PKU Screening via LC-MS/MS
Abstract
The accurate quantification of L-Phenylalanine (Phe) in dried blood spots (DBS) is the cornerstone of newborn screening (NBS) for Phenylketonuria (PKU). While isotopically labeled internal standards correct for recovery and ionization efficiency, the accuracy of the entire assay hinges on the quality of the unlabeled calibration standards . This guide details the gravimetric preparation of primary L-Phe stocks and the rigorous fabrication of matrix-matched DBS calibrators. It addresses critical solubility challenges, hematocrit (Hct) effects, and stability protocols to ensure compliance with CLSI NBS01 and ACMG guidelines.
Introduction: The Clinical & Analytical Imperative
Phenylketonuria (PKU) is an inborn error of metabolism resulting in the accumulation of phenylalanine. The 2023 American College of Medical Genetics and Genomics (ACMG) guidelines emphasize maintaining Phe levels <360 µmol/L lifelong to prevent neurocognitive decline.
In Tandem Mass Spectrometry (MS/MS), quantification relies on the ratio of the endogenous analyte (Unlabeled Phe) to a stable isotope-labeled internal standard (e.g., Phe-d5). However, the calibration curve —which translates this ratio into a concentration—is built using unlabeled standards.
The "Matrix Effect" Trap
A common error in assay development is preparing calibration curves in solvent (e.g., water/methanol) while analyzing blood samples. This fails to account for:
-
Extraction Efficiency: How well Phe is released from the cellulose filter paper.
-
Ion Suppression: The impact of hemoglobin and salts on ionization.
-
Volume Bias: The specific volume of blood held within a standard punch (e.g., 3.2 mm).
Therefore, this protocol mandates "Matrix-Matched" calibration: spiking unlabeled L-Phe into whole blood and creating DBS standards.
Material Science & Solubility Logic
L-Phenylalanine is a zwitterionic amino acid. Its solubility in pure water at 25°C is approximately 29.6 mg/mL, but it can be slow to dissolve and prone to precipitation at neutral pH if the concentration is high.
The Acid Advantage: To ensure long-term stability and rapid dissolution, we utilize 0.1 M Hydrochloric Acid (HCl) as the solvent for primary stocks.
-
Mechanism: Acidification protonates the amine group (
), disrupting the crystal lattice energy and preventing aggregation. -
MS Compatibility: Since positive-ion electrospray ionization (ESI+) requires protonation
, the acidic environment pre-conditions the analyte for maximum sensitivity.
Protocol: Preparation of Primary Stock Solutions
Reagents & Equipment[1][2][3][4][5][6][7][8]
-
L-Phenylalanine (Reagent Grade, >99% purity).
-
Solvent: 0.1 M HCl (prepared from HPLC-grade concentrated HCl and Milli-Q water).
-
Analytical Balance (Precision: ±0.01 mg).
-
Class A Volumetric Flasks (100 mL).
Step-by-Step Methodology
-
Calculations: Target Concentration: 100 mM (Stock A).
-
MW of L-Phe: 165.19 g/mol .
-
Target Mass for 100 mL:
.
-
-
Weighing: Weigh
g of L-Phe into a static-free weighing boat. Record the exact mass to 4 decimal places for the certificate of analysis. -
Dissolution (The "Acid First" Rule):
-
Add ~60 mL of 0.1 M HCl to the volumetric flask.
-
Transfer the solid L-Phe. Rinse the boat with 0.1 M HCl.
-
Sonicate for 10 minutes at ambient temperature. Ensure no visible crystals remain.
-
Self-Validating Check: Hold the flask against a light source; "schlieren" lines indicate dissolution is ongoing. The solution must be perfectly clear.
-
-
Final Volume: Dilute to the mark with 0.1 M HCl. Invert 10 times to mix.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stability: 6 months.
Protocol: Preparation of Matrix-Matched DBS Calibrators
This is the most critical section. We simulate patient samples by creating "artificial" blood with known Phe concentrations.
The "Washed Erythrocyte" Technique
To create a "Zero" background (or near-zero), we must remove the endogenous Phe present in donor plasma.
Workflow Diagram:
Figure 1: Workflow for preparing matrix-matched blood standards with controlled hematocrit.
Detailed Steps
-
Erythrocyte Preparation:
-
Centrifuge fresh whole blood (EDTA) at 1500 x g for 10 mins.
-
Discard the supernatant (plasma and buffy coat).
-
Resuspend RBCs in Phosphate Buffered Saline (PBS). Gently invert.
-
Repeat wash 3 times. This removes >99% of endogenous Phe.
-
-
Reconstitution (The Hematocrit Fix):
-
Mix washed RBCs with PBS (containing 4% Human Serum Albumin to mimic plasma viscosity) to achieve a 50% Hematocrit .
-
Why? CLSI NBS01 standards require specific absorption kinetics. 50% Hct mimics the average newborn viscosity.
-
-
Spiking (Serial Dilution): Prepare a working solution from Stock A (100 mM) down to 1 mM in PBS. Spike the reconstituted blood to create the following calibrators:
| Calibrator Level | Target Phe (µM) | Clinical Relevance |
| Level 0 | < 10 (Background) | Blank / Noise Floor |
| Level 1 | 50 | Healthy Newborn |
| Level 2 | 120 | NBS Cutoff (Typical) |
| Level 3 | 360 | ACMG Treatment Threshold |
| Level 4 | 600 | Uncontrolled PKU |
| Level 5 | 1200 | Severe Classical PKU |
-
Spotting:
-
Using a calibrated pipette, dispense 50 µL of spiked blood onto the center of the printed circles of Whatman 903 protein saver cards.
-
Critical: Do not touch the paper with the pipette tip.[1] Allow the drop to soak through by gravity.
-
-
Drying:
-
Dry horizontally on a non-absorbent rack for 4 hours at ambient temperature (20-25°C).
-
Avoid direct sunlight or heating (degrades amino acids).
-
Store with desiccant at -20°C.
-
Logic of Analysis: The Internal Standard Role
It is vital to distinguish the role of the Unlabeled Standard (prepared above) vs. the Labeled Internal Standard (added during extraction).
Figure 2: The quantification logic. The Unlabeled Phe builds the curve; the Labeled Phe corrects for extraction errors in every well.
Troubleshooting & Quality Control
| Issue | Symptom | Root Cause | Corrective Action |
| Non-Linearity | Saturation of detector or pipetting error. | Check serial dilutions. Ensure MS detector is not in saturation (reduce gain). | |
| High Background | Level 0 > 10 µM | Incomplete RBC washing. | Increase RBC wash cycles to 5x. Use synthetic hemoglobin matrix if necessary. |
| Spot Halo | Serum ring on DBS | Low Hematocrit (<30%). | Adjust Hct to 50% ± 2% before spotting. |
| Drift | QC failure > 15% | Stock solution degradation. | Remake stocks in 0.1 M HCl. Do not store in water. |
References
-
CLSI. NBS01: Dried Blood Spot Specimen Collection for Newborn Screening. 7th Edition. Clinical and Laboratory Standards Institute; 2021.[2]
-
ACMG Guidelines. Phenylalanine hydroxylase deficiency diagnosis and management: A 2023 evidence-based clinical guideline. Genetics in Medicine. 2024.[3]
-
Agilent Technologies. Amino Acid Analysis: "How-To" Guide. (Recommends 0.1 N HCl for stability).[4]
-
PubChem. Phenylalanine Compound Summary (Solubility Data). National Library of Medicine.
-
Moat, S.J., et al. Newborn screening for phenylketonuria: what is the cutoff? Arch Dis Child.[5] 2020. (Discusses clinical cutoffs >120 µM).
Sources
- 1. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBS01 | Dried Blood Spot Specimen Collection for Newborn Screening [clsi.org]
- 3. news-medical.net [news-medical.net]
- 4. agilent.com [agilent.com]
- 5. archimedlife.com [archimedlife.com]
Application Note: Robust Derivatization Strategies for the GC-MS Analysis of Unlabeled L-Phenylalanine
Introduction: The Analytical Imperative for Phenylalanine
L-phenylalanine (Phe) is an essential aromatic amino acid crucial for protein synthesis and a precursor for tyrosine, dopamine, and other key catecholamines. The quantitative analysis of phenylalanine is of paramount importance in clinical diagnostics, particularly for the screening and monitoring of Phenylketonuria (PKU), a genetic metabolic disorder characterized by elevated levels of Phe in the blood.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis, providing high resolution, sensitivity, and structural confirmation.[2]
However, like all amino acids, phenylalanine is a polar, zwitterionic molecule with low volatility, making it fundamentally incompatible with direct GC analysis.[3][4] It will either decompose in the hot injector port or fail to elute from the GC column. Therefore, chemical derivatization is a mandatory pre-analytical step. This process transforms the polar functional groups (the carboxylic acid and primary amine) into less polar, more volatile, and thermally stable moieties suitable for gas-phase analysis.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two reliable derivatization methods for L-phenylalanine: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a two-step esterification/acylation using ethyl chloroformate (ECF). We will explain the causality behind experimental choices, provide step-by-step protocols, and offer guidance on GC-MS parameter optimization.
The Principle: Why Derivatization is a Self-Validating System
The goal of derivatization is to replace the active, polar hydrogens on the carboxyl (-COOH) and amine (-NH2) groups with nonpolar, thermally stable groups.[3][4] A successful derivatization is a self-validating process; the resulting derivative will exhibit significantly improved chromatographic behavior (e.g., sharp, symmetrical peaks) and produce a predictable, characteristic mass spectrum, confirming the reaction's success.
-
Volatility Enhancement: By replacing polar -OH and -NH groups with nonpolar groups like trimethylsilyl (TMS) or ethoxycarbonyl, intermolecular hydrogen bonding is eliminated. This drastically reduces the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis.[2]
-
Thermal Stability: The resulting derivatives are more resistant to thermal degradation in the high-temperature environment of the GC injector and column.
-
Improved Chromatography: Masking the polar sites prevents unwanted interactions with active sites on the GC column, leading to better peak shapes and resolution.[2]
-
Mass Spectral Clarity: Derivatization yields products with characteristic fragmentation patterns that are often more structurally informative and can be used for definitive identification and quantification in Selected Ion Monitoring (SIM) mode.[3]
Method 1: Silylation with BSTFA
Silylation is a robust and common single-step derivatization technique for compounds with active hydrogens, including amino acids.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with both the carboxyl and amino groups of phenylalanine to form a di-TMS derivative.
Causality: The reaction proceeds via nucleophilic attack from the oxygen and nitrogen atoms of phenylalanine on the silicon atom of BSTFA. The byproducts of this reaction are volatile and typically do not interfere with the analysis.[6] The key to successful silylation is the complete exclusion of moisture, as silylating reagents readily hydrolyze, which reduces reaction yield and can lead to the instability of the derivatized products.[2][3]
Experimental Workflow: Silylation
Caption: ECF derivatization and extraction workflow.
Protocol 4.1: ECF Derivatization
Reagents & Materials:
-
L-Phenylalanine standard or aqueous sample
-
Ethyl Chloroformate (ECF)
-
Ethanol, HPLC grade
-
Pyridine, anhydrous
-
Chloroform, HPLC grade
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 100 µL of the aqueous sample or standard into a reaction vial.
-
Reagent Solution: Add 500 µL of a freshly prepared solution of Water:Ethanol:Pyridine (60:32:8 v/v/v). Vortex briefly.
-
Derivatization: Add 50 µL of ECF. Cap the vial tightly and vortex vigorously for 30 seconds. An emulsion may form.
-
Extraction: Add 500 µL of chloroform to the vial. Vortex vigorously for another 30 seconds to extract the derivative.
-
Phase Separation: Centrifuge the vial for 5 minutes at ~2000 x g to achieve a clean separation of the aqueous (upper) and organic (lower) phases.
-
Sample Collection: Carefully transfer the lower organic (chloroform) layer containing the derivatized phenylalanine to a clean autosampler vial.
-
Analysis: The sample is now ready for injection into the GC-MS.
GC-MS Analysis Parameters and Data
While optimal conditions should be determined empirically, the following parameters provide a robust starting point for the analysis of derivatized L-phenylalanine. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is generally recommended. [6]
| Parameter | Recommended Setting for TMS-Phe | Recommended Setting for ECF-Phe | Rationale |
|---|---|---|---|
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | Provides excellent separation for a wide range of analyte polarities. |
| Injector Temp. | 250 °C | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min | Initial 100°C, hold 2 min; ramp 15°C/min to 300°C, hold 3 min | Separates the analyte from solvent and reagent byproducts. |
| MS Source Temp. | 230 °C | 230 °C | Standard temperature for stable ionization. |
| MS Quad Temp. | 150 °C | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Standard mode, produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full Scan (m/z 50-400) and/or SIM | Full scan for identification; SIM for high-sensitivity quantification. |
| Key SIM Ions | Di-TMS Phe: m/z 192, 218, 309 | ECF-Phe: m/z 102, 162, 204, 279 | Characteristic fragments for confident identification and quantification. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | Incomplete derivatization; sample loss; moisture contamination (silylation). | Ensure sample is completely dry before adding silylation reagents. [2]Check reagent freshness. Optimize reaction time and temperature. |
| Broad or Tailing Peaks | Active sites in the GC liner or column; incomplete derivatization. | Use a deactivated liner. Condition the column. Re-prepare the sample, ensuring reaction completion. |
| Multiple Analyte Peaks | Incomplete derivatization (e.g., mono-TMS derivative); side reactions. | Increase reaction temperature or time. Use a catalyst (e.g., TMCS for silylation). For ECF, ensure vigorous mixing. |
| Large Reagent Peaks | Excess derivatizing reagent injected. | This is common and often acceptable. If it interferes with the analyte, adjust the split ratio after the solvent vent period or perform a sample cleanup/dilution if sensitivity allows. |
Conclusion
The successful analysis of L-phenylalanine by GC-MS is critically dependent on a robust and reproducible derivatization strategy. Both silylation with BSTFA and acylation/esterification with ECF are proven methods to achieve the necessary volatility and thermal stability. Silylation offers a simple, single-step procedure but demands anhydrous conditions. The ECF method provides a rapid alternative that integrates derivatization with sample extraction. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can confidently generate high-quality, reliable data for clinical and research applications.
References
-
Deng, C., Deng, Y., Wang, B., & Yang, X. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B, 780(2), 407-413. Retrieved from [Link]
-
Agappe. (2026). Phenylalanine, Quantitative by Gas Chromatography Mass Spectrometry - GC-MS Test. Retrieved from [Link]
-
ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]
-
Restek. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
-
Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Jackson, G., et al. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Rapid Communications in Mass Spectrometry, 27(8), 935-943. Retrieved from [Link]
-
ResearchGate. (2007). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. Retrieved from [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(11), 1749-1754. Retrieved from [Link]
-
ResearchGate. (2025). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Retrieved from [Link]
-
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Retrieved from [Link]
Sources
- 1. Phenylalanine, Quantitative by Gas Chromatography Mass Spect [lahalak.sa]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Eliminating Unlabeled L-Phenylalanine Interference in MS Workflows
Executive Summary
Unlabeled L-Phenylalanine (Phe) interference manifests in two distinct forms depending on your experimental context: Biological Background (incomplete incorporation in SILAC/metabolic labeling) and Chemical Background (carryover or exogenous contamination in trace analysis).[1][2] This guide provides validated protocols to isolate and eliminate both sources.
Module 1: Biological Background (SILAC & Metabolic Labeling)
Context: You are performing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or metabolic flux analysis, but Mass Spectrometry (MS) data shows persistent unlabeled (light) Phenylalanine peptides despite using labeled media.
Q1: Why do I see "light" Phe peptides even after 5+ passages in labeled media?
Diagnosis: This is likely Incomplete Incorporation caused by an exogenous source of unlabeled amino acids or endogenous recycling.[1][2]
The Mechanism: Standard Fetal Bovine Serum (FBS) is rich in free amino acids.[1][2] Even if your DMEM/RPMI is 100% labeled, the FBS provides a constant "leak" of light Phe.[1][2] Furthermore, cellular autophagy recycles unlabeled amino acids from degrading proteins back into the precursor pool.[1][2]
Corrective Protocol: The "Dialysis & Starvation" Workflow
-
Switch to Dialyzed FBS: You must use dialyzed FBS (typically 10 kDa molecular weight cutoff).[1][2] This removes free amino acids while retaining growth factors.[1][2]
-
Adaptation Phase:
-
The "Starvation" Pulse (Optional for recalcitrant lines):
Visualizing the Contamination Pathway
Figure 1: Biological pathways contributing to unlabeled Phenylalanine background.[1][2] Note the recycling loop (Autophagy) and external contamination (Standard FBS).
Module 2: Chemical Background & Instrumental Carryover
Context: You are analyzing Phe as a metabolite or biomarker (e.g., PKU screening), and you detect Phe signal in blank injections.
Q2: I see Phe peaks in my solvent blanks. Is it the column or the injector?
Diagnosis: Phenylalanine is hydrophobic (aromatic ring) and "sticky."[1][2] It frequently causes Carryover Hysteresis in the autosampler needle seat or rotor seals.[1][2]
Troubleshooting Matrix:
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Peak in Blank (Same RT) | Column Carryover | Run a "zero volume" injection (gradient only). If peak disappears, it's the injector.[1][2] | Implement aggressive needle wash (see below).[1][2] |
| Peak in Blank (Shifted RT) | Solvent Contamination | Test fresh solvent from a glass bottle vs. plastic. | Replace mobile phase. Use HPLC-grade glass bottles only. |
| Constant Baseline High | Source Contamination | Infuse pure solvent directly into MS (bypass LC).[1][2] | Clean ion source cone/capillary.[1][2] |
Q3: What is the optimal needle wash for Phenylalanine?
The Science: Phe requires organic solvency to desorb from hydrophobic surfaces (Teflon/PEEK), but high organic washes can precipitate buffer salts if not managed.[1][2]
The Protocol: Dual-Wash System
-
Wash 1 (Aqueous/Salt Removal): 90% Water / 10% Methanol / 0.1% Formic Acid.[1][2]
-
Wash 2 (Organic/Hydrophobic Removal): 40% Acetonitrile / 40% Isopropanol / 20% Acetone (or Water).[1][2]
Visualizing the Troubleshooting Logic
Figure 2: Logic tree for isolating the source of chemical Phenylalanine carryover.
Module 3: Data Processing & Mathematical Correction
Context: You have minimized background physically, but incorporation is stuck at 95-98%.
Q4: Can I correct for the remaining unlabeled Phe mathematically?
Answer: Yes. In quantitative proteomics, you must assume <100% labeling efficiency.[1][2]
The Solution: Most advanced proteomic software (MaxQuant, Proteome Discoverer) allows you to define the Labeling Efficiency .
-
Measure Efficiency: Analyze a "heavy-only" sample (cells grown in heavy media, no mixing).[1][2]
-
Calculate:
[1][2] -
Apply Factor: Input this percentage (e.g., 0.96) into your search engine. The software will adjust the expected isotope distribution patterns, effectively "subtracting" the contribution of the light background from the quantification ratios.
References
-
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS (HILIC). [Link]
-
Park, S. et al. (NIH/PMC). Quantitative Analysis of SILAC data sets using spectral counting (Addressing Incomplete Labeling).[1][2] [Link]
-
Restek Corporation. Comprehensive LC-MS/MS Analysis of Amino Acids: Troubleshooting Carryover. [Link]
-
SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids (QTRAP Systems). [Link]
Sources
Resolving Peak Tailing of Unlabeled L-Phenylalanine in HPLC: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of unlabeled L-phenylalanine. Peak tailing is a common, yet solvable, issue that can compromise the accuracy and reproducibility of your results.[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to diagnose and resolve these chromatographic problems effectively.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing in HPLC is often a symptom of underlying chemical or physical issues within your system.[3] The following diagnostic workflow will guide you through a step-by-step process to identify and rectify the root cause of the problem.
Diagnostic Workflow
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Q&A
Q1: Why are all my peaks, including L-phenylalanine, tailing?
A1: When all peaks in a chromatogram exhibit tailing, the issue is likely systemic and not related to the specific chemistry of L-phenylalanine. The primary causes are extra-column effects or a compromised column.[3]
-
Extra-Column Dead Volume: This refers to any volume between the injector and the detector outside of the column itself, such as in tubing, fittings, or the detector flow cell.[4] Excessive dead volume allows the sample band to spread, leading to broader and often tailing peaks.
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").[1] Ensure all fittings are properly connected and that there are no gaps.
-
-
Column Inlet Frit Blockage or Column Void: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[2] A void can also form at the head of the column due to the collapse of the stationary phase bed, which can be caused by high pressure or pH.[4]
Q2: Only my L-phenylalanine peak is tailing. What is the most likely cause?
A2: If only the L-phenylalanine peak is tailing, the cause is almost certainly a specific chemical interaction between the analyte and the stationary phase. This is often related to the mobile phase pH and its effect on both the analyte and the column.
-
Secondary Silanol Interactions: This is the most common cause of peak tailing for compounds with basic functional groups, like the amine group in phenylalanine.[5][6] Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above approximately 3-4, these silanols can become ionized (-Si-O⁻) and interact electrostatically with the protonated amine group of L-phenylalanine (pKa of the amino group is ~9.13).[5][7] This secondary retention mechanism leads to peak tailing.[6]
Q3: I've adjusted the pH, but I still see some tailing. What else can I do?
A3: If pH adjustment alone is insufficient, consider the properties of your column and the concentration of your sample.
-
Column Choice: Not all C18 columns are the same.
-
End-capping: Choose a column that is "end-capped." This means the manufacturer has treated the silica to block many of the residual silanol groups, reducing the sites for secondary interactions.[1]
-
High-Purity Silica: Modern columns are often made with high-purity "Type B" silica, which has fewer acidic silanol groups and metal impurities compared to older "Type A" silica.[5] This inherently leads to better peak shapes for basic compounds.
-
Alternative Chemistries: For underivatized amino acids, which are highly polar, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative to reversed-phase.[9][10][11] HILIC uses a polar stationary phase and a high organic content mobile phase, providing good retention and peak shape for polar analytes.[12][13]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Solution: Perform a simple dilution experiment. Dilute your sample 10-fold and reinject it.[6] If the peak shape improves significantly, you were likely overloading the column. You may need to use a column with a higher capacity or simply inject a smaller volume or lower concentration.
-
Frequently Asked Questions (FAQs)
Q: What are the pKa values for L-phenylalanine and why are they important? A: L-phenylalanine has two key pKa values: approximately 1.83 for the carboxylic acid group and 9.13 for the amino group.[7][14] These values are critical because the ionization state of the molecule changes with the mobile phase pH.[15] To achieve good peak shape in reversed-phase HPLC, it's best to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists as a single ionic species.[16] Since the silanol interactions are the primary cause of tailing, adjusting the pH to suppress their ionization (pH < 3) is the most critical factor.
| Functional Group | Approximate pKa |
| Carboxylic Acid | 1.83 |
| Amino Group | 9.13 |
| Data sourced from PubChem and Isca Biochemicals.[14][17] |
Q: Can mobile phase additives help reduce tailing? A: Yes, in some cases. A "sacrificial base" like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 0.05 M).[4] TEA is a small, charged amine that will preferentially interact with the active silanol sites on the stationary phase, effectively shielding the L-phenylalanine from these secondary interactions.[4] However, this is often considered a "fix" for a non-ideal column, and using a modern, high-purity, end-capped column is a better long-term solution.[5]
Q: My method requires a neutral pH. How can I improve the peak shape for L-phenylalanine in this case? A: Operating at neutral pH is challenging for basic compounds on silica columns due to silanol ionization.[5] If you are constrained to a neutral pH, consider these options:
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and can improve peak shape for basic compounds at mid-range pH.[1]
-
Switch to a Polymer-Based Column: These columns do not have a silica backbone and thus no silanol groups, eliminating this source of peak tailing.
-
Consider HILIC: As mentioned earlier, HILIC is an alternative chromatographic mode well-suited for polar compounds like L-phenylalanine.[10]
Q: Could my sample solvent be causing the peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including splitting or tailing.[8]
-
Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Symmetry
This protocol details the preparation of a low pH mobile phase designed to minimize silanol interactions.
-
Prepare Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass container.
-
Carefully add 1.0 mL of formic acid (or trifluoroacetic acid for a lower pH) to the water to create a 0.1% solution.
-
Mix thoroughly.
-
Use a calibrated pH meter to verify the pH is approximately 2.5-2.7 for formic acid or < 2 for TFA.
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Prepare Organic Component (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate clean 1 L glass container.
-
Add 1.0 mL of formic acid (or TFA).
-
Mix thoroughly and filter.
-
-
System Setup:
-
Place both mobile phases in the HPLC system.
-
Thoroughly purge the system with the new mobile phases.
-
Equilibrate your column (e.g., a modern, end-capped C18 column) with at least 10-15 column volumes of the initial mobile phase composition before injecting your sample.[18]
-
References
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek, Inc. (n.d.). Moravek. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]
-
HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. [Link]
-
Analysis of Amino Acids by HPLC. (2010, June 24). Agilent Technologies. [Link]
-
HPLC Columns for Amino Acid & Cell Structure Analysis. (n.d.). Element Lab Solutions. [Link]
-
HPLC Column, Ultisil Amino Acid for 18 Amino Acids Analysis. (n.d.). Aurora Pro Scientific. [Link]
-
Phenylalanine. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. (2018, January 23). Agilent Technologies. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. [Link]
-
Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids? (2017, January 21). ResearchGate. [Link]
-
I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating? (2022, December 9). ResearchGate. [Link]
-
Hren, D., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]
-
HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. (n.d.). ResearchGate. [Link]
-
J. M. G. J. Reijmers, et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar. [Link]
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. (n.d.). LCGC International. [Link]
-
Amino acid analysis column life time. (2018, May 31). Chromatography Forum. [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Advanced Materials Technology. [Link]
-
HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. (n.d.). PubMed. [Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS. (2017, July 1). Chromatography Online. [Link]
-
L-Phenylalanine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
ZORBAX Eclipse Amino Acid Analysis HPLC Column from Agilent. (n.d.). News-Medical. [Link]
-
Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. [Link]
-
Influence of near-infrared radiation on the pKa values of L-phenylalanine. (n.d.). PubMed. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Phenylalanine - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. halocolumns.com [halocolumns.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. moravek.com [moravek.com]
- 16. acdlabs.com [acdlabs.com]
- 17. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
preventing crystallization of unlabeled L-phenylalanine in concentrated stocks
Current Status: Operational Topic: Preventing Crystallization of Unlabeled L-Phenylalanine (L-Phe) Ticket Priority: High (Impacts Cell Viability & Reagent Stability)
The Core Challenge: Why L-Phe Crashes Out
Executive Summary: L-Phenylalanine is structurally unique among amino acids due to its benzyl side chain. This aromatic ring drives hydrophobic stacking (pi-pi interactions), making L-Phe one of the least water-soluble amino acids.
The critical failure point for most researchers is the Isoelectric Point (pI) . At pH ~5.5, L-Phe has a net neutral charge (zwitterion), minimizing its interaction with water and maximizing self-aggregation.
Solubility Thresholds (at 25°C)
| Solvent Condition | Solubility Limit (Approx.) | Stability Risk |
| Water (pH 5.5) | ~27–29 mg/mL (~170 mM)* | High (Metastable; prone to crash-out) |
| 1M HCl (pH < 2) | >100 mg/mL | Low (Stable due to protonation) |
| 1M NaOH (pH > 10) | >100 mg/mL | Low (Stable due to deprotonation) |
| Ethanol | Very Low (< 1 mg/mL) | Critical (Acts as an anti-solvent) |
*Note: While thermodynamically soluble at ~170 mM in water, kinetic dissolution is extremely slow, and stocks above 50 mM often spontaneously crystallize upon storage at 4°C.
Master Protocol: The "pH-Shift" Preparation Method
Objective: Create a stable 100 mM L-Phenylalanine Stock that resists crystallization at 4°C.
Mechanism: We intentionally shift the pH away from the pI (5.48) to force the molecule into a charged state (
Reagents Required[1][2][3][4][5][6][7]
-
L-Phenylalanine powder (High Purity)[1]
-
1.0 M NaOH (or 1.0 M HCl for acidic applications)
-
Milli-Q Water
-
0.22 µm PES Syringe Filter (Sterile)
Step-by-Step Workflow
-
Calculation:
-
Solubilization (The Critical Step):
-
Place 0.826 g L-Phe into a 50 mL conical tube.
-
Do NOT add water yet.
-
Add 5 mL of 1.0 M NaOH (or HCl).
-
Vortex vigorously. The powder will dissolve rapidly because the high pH forces the carboxyl group to deprotonate fully.
-
-
Dilution:
-
Slowly add Milli-Q water to bring the volume up to ~45 mL.
-
Mix by inversion.
-
-
Verification:
-
Final Volume & Sterilization:
-
Top up to exactly 50 mL with water.[2]
-
Filter sterilize through a 0.22 µm PES membrane into a fresh, sterile tube.
-
Why Filter? This removes "seed crystals" (nucleation sites) that trigger chain-reaction precipitation.
-
Visualizing the Workflow
The following diagram outlines the decision logic for preparation and troubleshooting.
Caption: Logic flow for preparing stable L-Phenylalanine stocks. Note the critical divergence for high concentrations requiring pH adjustment.
Troubleshooting & FAQs
Q1: I thawed my stock and it looks like a snow globe. Can I re-dissolve it?
A: Yes, but proceed with caution.
-
The Cause: Freezing can cause local supersaturation and pH shifts, leading to "crash-out."
-
The Fix: Warm the tube to 37°C and vortex repeatedly.
-
The Warning: If the crystals do not dissolve after 15 minutes at 37°C, the L-Phe may have formed a monohydrate polymorph , which is thermodynamically more stable and harder to re-dissolve than the anhydrous form. In this case, discard and remake the stock.
Q2: Why did my cell culture media crystallize after adding L-Phe?
A: This is likely an "Anti-Solvent" effect or Ionic Shock.
-
Scenario: You added a high-pH L-Phe stock (dissolved in NaOH) directly to a serum-free medium.
-
Mechanism: The sudden pH drop (buffering capacity of media) brought the local environment back to pH 5.5 (the pI), causing immediate precipitation.
-
Prevention: Add the stock slowly while stirring the media to disperse the amino acid before it can aggregate. Alternatively, use a lower concentration stock (e.g., 50 mM) to reduce the shock.
Q3: Can I use Ethanol to help dissolve it?
A: Absolutely not. Unlike some hydrophobic drugs, amino acids generally have very poor solubility in organic solvents. Ethanol acts as an anti-solvent for L-Phenylalanine and will induce rapid crystallization.
Q4: My experiment requires strictly neutral pH. How do I use the NaOH method?
A: You must account for the buffer. If you prepare L-Phe in 0.1 M NaOH, you are adding base to your reaction. Ensure your experimental buffer (e.g., HEPES, Tris) has sufficient capacity to absorb this, or neutralize the stock immediately prior to use (though this risks precipitation if done too slowly).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6140, Phenylalanine. Retrieved February 4, 2026. [Link]
-
Mohan, R. et al. (2002). Solubility and Supersolubility of L-Phenylalanine in Aqueous Solutions.[4] Journal of Chemical & Engineering Data. (Contextualized via ResearchGate). [Link]
Sources
Technical Support Center: L-Phenylalanine Solubility Optimization
Welcome to the Advanced Applications Support Hub. Subject: Optimizing pH for Maximum L-Phenylalanine Solubility Ticket ID: L-PHE-SOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary & Quick Reference
The Core Challenge: L-Phenylalanine (L-Phe) presents a classic "solubility trap" due to its zwitterionic nature.[1][2] Many researchers fail to achieve target concentrations because they attempt dissolution near neutral pH (pH 6-7), which is dangerously close to its isoelectric point (pI).[1][2]
The Solution: To maximize solubility, you must drive the pH away from the pI (5.48).[1][2] You must target either the cationic state (pH < 2.0) or the anionic state (pH > 9.5) , depending on your downstream application compatibility.[1][2]
Key Physicochemical Parameters
| Parameter | Value | Significance |
| Isoelectric Point (pI) | 5.48 | Zone of Minimum Solubility. Avoid this pH range.[1][2][3] |
| pKa₁ (α-COOH) | 1.83 | Below this pH, L-Phe is fully protonated ( |
| pKa₂ (α-NH₃⁺) | 9.13 | Above this pH, L-Phe is fully deprotonated ( |
| Solubility at pI (25°C) | ~14.1 g/L | Baseline solubility (Reference: PubChem).[1][2] |
| Solubility at pH < 2 | > 40 g/L | Significantly increased due to electrostatic repulsion.[1][2] |
The Theory: The Zwitterion Trap
FAQ: Why does my solution turn cloudy when I adjust the pH to 6.0?
Answer: You are forcing the molecule into its least soluble state.[1][2]
At pH ~5.48, L-Phe exists primarily as a zwitterion (
To dissolve L-Phe at high concentrations, you must "charge" the molecule.[1][2]
Visualization: The Solubility Mechanism
Figure 1: The U-Shaped Solubility Profile.[1][2] Solubility is maximized at the extremes and minimized at the center (pI).[1][2]
Experimental Protocols
Warning: Always add L-Phenylalanine to the solvent slowly. Dumping the powder in all at once can create a "gummy" clump that is difficult to hydrate, even at optimal pH.[1][2]
Protocol A: The "Acid-Swing" Method (For Acid-Stable Applications)
Best for: HPLC mobile phases, acidic buffers.[1][2]
-
Calculate: Determine the required mass for your target concentration (e.g., 25 g/L).
-
Initial Solvent: Start with 80% of your final volume of ultrapure water.[1][2]
-
Acidification: Before adding L-Phe, adjust the water pH to < 2.0 using 1M or 6M HCl.[1][2]
-
Dissolution: Add L-Phe powder slowly with vigorous stirring. It should dissolve rapidly due to the formation of the hydrochloride salt.[1][2]
-
Back-Titration (Risky): If your application requires a higher pH (e.g., 4.0), titrate slowly with NaOH.[1][2]
-
Final Volume: Adjust to final volume with water.
Protocol B: The "Alkaline-Swing" Method (For Cell Culture/Neutral Applications)
Best for: Stock solutions to be diluted later.[1][2]
-
Initial Solvent: Start with 80% of final volume.
-
Alkalinization: Adjust solvent pH to > 10.0 using 1M NaOH or KOH.[1][2]
-
Dissolution: Add L-Phe. The anionic form will dissolve readily.[1][2]
-
Sterile Filtration: Filter through a 0.22 µm PES membrane.[1][2]
-
Usage: When adding this stock to a neutral medium (pH 7.4), the dilution factor usually prevents precipitation.[1][2] However, ensure the final concentration in the medium is below the solubility limit at pH 7.4 (~15 g/L).[1][2]
Troubleshooting & Optimization
Issue: "I heated the solution to dissolve it, but it precipitated upon cooling." Diagnosis: You created a supersaturated solution.[1][2] While heat increases solubility (endothermic dissolution), returning to room temperature (25°C) lowers the solubility limit.[1][2] Fix: Do not rely solely on heat.[1][2] You must combine heat with pH adjustment.[1][2]
Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting workflow for solubility failures.
Advanced Optimization Data
| Variable | Effect on Solubility | Recommendation |
| Temperature | Positive Correlation | Heating to 50°C doubles solubility compared to 25°C. Useful for initial dissolution.[1][2] |
| Ionic Strength (NaCl) | Complex (Salting-in/out) | Low concentrations of NaCl (0.1M) can slightly improve solubility (salting-in), but high concentrations cause precipitation (salting-out).[1][2] |
| Ethanol | Negative (Anti-solvent) | L-Phe is sparingly soluble in ethanol.[1][2][5] Avoid organic solvents unless specific data supports it.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6140, Phenylalanine.[1][2] Retrieved from [Link][1][2]
-
University of Calgary. Amino Acids: pKa and pI values. Retrieved from [Link][1][2]
Sources
reducing matrix effects when quantifying unlabeled L-phenylalanine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of reducing matrix effects when quantifying unlabeled L-phenylalanine. As Senior Application Scientists, we have designed this guide to be a practical tool, grounded in established scientific principles, to help you achieve accurate and reproducible results.
Understanding and Mitigating Matrix Effects in L-Phenylalanine Analysis
Matrix effects are a significant challenge in quantitative bioanalysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] These effects occur when co-eluting, endogenous components of the sample matrix (e.g., plasma, serum, cell culture media) interfere with the ionization of the target analyte, in this case, L-phenylalanine.[1][3] This interference can lead to either ion suppression or enhancement, both of which compromise the accuracy, precision, and sensitivity of the assay.[1][3]
This guide will walk you through identifying, troubleshooting, and mitigating matrix effects in your L-phenylalanine quantification workflows.
Frequently Asked Questions (FAQs)
Section 1: Identifying and Understanding Matrix Effects
Q1: What exactly are matrix effects, and why are they a particular problem for L-phenylalanine analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] In electrospray ionization (ESI), a common technique for LC-MS, matrix components can compete with L-phenylalanine for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, such as viscosity and surface tension.[1][4] This can lead to either a suppressed or enhanced signal for L-phenylalanine compared to a pure standard, resulting in inaccurate quantification.[1][3]
L-phenylalanine, being an endogenous amino acid, is present in complex biological matrices that are rich in other amino acids, proteins, phospholipids, and salts, all of which can contribute to matrix effects.[5]
Q2: How can I definitively determine if my L-phenylalanine assay is being affected by matrix effects?
A2: The most reliable method is to perform a quantitative assessment using a post-extraction spike experiment.[5] This involves comparing the response of L-phenylalanine spiked into an extracted blank matrix sample to the response of L-phenylalanine in a neat (pure) solvent.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-Spiked Matrix Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For regulatory submissions, it's crucial to demonstrate that the analytical procedure is fit for its intended purpose, which includes managing matrix effects.[6][7]
Section 2: Sample Preparation Strategies to Minimize Matrix Effects
Q3: What are the most effective sample preparation techniques to reduce matrix effects for L-phenylalanine in plasma or serum?
A3: Improving your sample preparation is one of the most effective ways to combat matrix effects.[5][8] The goal is to remove interfering endogenous components while efficiently recovering L-phenylalanine. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile) or an acid is added to precipitate proteins.[5] | Simple, fast, and inexpensive. | Non-selective; may not remove other interfering substances like phospholipids. | High-throughput screening where speed is critical. |
| Liquid-Liquid Extraction (LLE) | L-phenylalanine is partitioned between the aqueous sample and an immiscible organic solvent based on its physicochemical properties.[5] | Can provide a cleaner extract than PPT. The pH can be adjusted to optimize extraction.[5] | Can be labor-intensive and may have lower analyte recovery. | When dealing with less complex matrices or when a higher degree of cleanliness than PPT is required. |
| Solid-Phase Extraction (SPE) | L-phenylalanine is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective and can provide the cleanest extracts. | More complex method development and can be more expensive. | Assays requiring high sensitivity and for complex matrices where extensive cleanup is necessary. |
Q4: Phospholipids are a known issue in plasma samples. Are there specialized techniques to remove them?
A4: Yes, phospholipids are a major cause of matrix effects in plasma and serum samples. Standard protein precipitation is often insufficient for their removal. Specialized techniques that are highly effective include:
-
Phospholipid Depletion Plates/Cartridges: These products, such as HybridSPE-Phospholipid, use zirconia-coated silica particles that selectively retain phospholipids through a Lewis acid-base interaction, while allowing analytes like L-phenylalanine to pass through.
-
Solid-Phase Microextraction (SPME): Biocompatible SPME fibers can be used to enrich the analyte from the sample, leaving behind matrix components like phospholipids.
Section 3: Chromatographic and Mass Spectrometric Solutions
Q5: Beyond sample prep, how can I optimize my liquid chromatography (LC) method to reduce matrix effects?
A5: Chromatographic optimization is key to separating L-phenylalanine from co-eluting matrix interferences.[1] Consider the following strategies:
-
Improve Chromatographic Resolution: Modify your gradient, flow rate, or column chemistry to increase the separation between L-phenylalanine and any interfering peaks.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar analytes like amino acids.[9][10][11] It uses a high organic mobile phase, which can be advantageous for ESI-MS sensitivity, and provides a different selectivity compared to traditional reversed-phase chromatography.[9][10][12]
-
Sample Dilution: A simple yet effective approach is to dilute the sample extract.[1][13] This reduces the concentration of all components, including interfering ones, but can only be used if the assay has sufficient sensitivity.[1][13]
Q6: Is derivatization a viable strategy for L-phenylalanine analysis, especially with Gas Chromatography (GC-MS)?
A6: Yes, derivatization is a common and effective strategy, particularly for GC-MS analysis.[14][15] L-phenylalanine is not volatile enough for direct GC analysis. Derivatization converts it into a more volatile and thermally stable compound.[15] This process can also improve chromatographic properties and reduce matrix effects by changing the analyte's retention time and moving it away from underivatized interferences.[14][15] A common derivatization method is trimethylsilylation.[14]
Section 4: Calibration and Quantification Strategies
Q7: If I can't completely eliminate matrix effects, what is the best way to compensate for them to ensure accurate quantification?
A7: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][16] A SIL-IS, such as ¹³C- or ¹⁵N-labeled L-phenylalanine, is chemically identical to the analyte but has a different mass.[17][18]
Because it is co-eluted and experiences the same ionization suppression or enhancement as the unlabeled L-phenylalanine, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[5]
Q8: When is the method of standard addition a suitable alternative?
A8: The method of standard addition can be used when a suitable SIL-IS is not available or when the matrix composition varies significantly between samples.[19] This method involves adding known amounts of a standard solution to aliquots of the sample. The resulting measurements are plotted, and the endogenous concentration is determined by extrapolating to the x-intercept. While accurate, this method is labor-intensive and not practical for high-throughput analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Reproducibility & Accuracy | Significant and variable matrix effects between samples. | 1. Implement a SIL-IS: This is the most robust solution to compensate for variability.[5] 2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE or phospholipid depletion.[8] |
| Ion Suppression Observed | Co-eluting matrix components are competing with L-phenylalanine in the ion source. | 1. Optimize Chromatography: Adjust the LC gradient to better separate L-phenylalanine from the suppression zone.[1] 2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering compounds.[13] |
| Low Recovery of L-Phenylalanine | The chosen sample preparation method is not efficiently extracting the analyte. | 1. Optimize Extraction pH (for LLE): Adjust the pH to ensure L-phenylalanine is in a neutral form for efficient extraction into an organic solvent.[5] 2. Select the Appropriate SPE Sorbent: Ensure the SPE sorbent chemistry is suitable for retaining and eluting L-phenylalanine. |
Experimental Protocols & Workflows
Workflow for Investigating and Mitigating Matrix Effects
Caption: A decision-making workflow for addressing matrix effects.
Principle of Stable Isotope-Labeled Internal Standard (SIL-IS)
Sources
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- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. On solving an isotope dilution model for the partition of phenylalanine and tyrosine uptake by the liver of lactating dairy cows | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of L-Phenylalanine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-phenylalanine (Phe) is a cornerstone of research in metabolic disorders, neuroscience, and drug development. In clinical settings, it is indispensable for the diagnosis and lifelong management of Phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize Phe.[1][2][3] Given the critical decisions that rest upon these measurements, the analytical methods employed must be not only precise and accurate but also demonstrably equivalent when results are generated across different platforms, laboratories, or over extended periods.
This guide provides an in-depth comparison of common analytical techniques for L-phenylalanine quantification. Moving beyond a simple listing of protocols, it delves into the causality behind experimental choices and establishes a framework for the cross-validation of these methods, ensuring the integrity and comparability of your data.
Pillar 1: Understanding the Analytical Landscape
A variety of analytical techniques are available for the quantification of L-phenylalanine, each with its own set of advantages and limitations.[4][5][6] The choice of method often depends on the specific requirements of the study, such as required sensitivity, sample matrix, throughput, and available instrumentation. Here, we will focus on three widely used chromatographic methods and one enzymatic approach.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a robust and widely accessible technique for amino acid analysis.[1][7][8] In the context of L-phenylalanine quantification, it offers a balance of performance and cost-effectiveness.
Principle of the Method: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For amino acid analysis, reversed-phase HPLC is commonly employed. Detection is typically achieved using a UV detector, as the phenyl group in phenylalanine absorbs UV light, or more sensitively, through fluorescence detection after derivatization.
Experimental Protocol: HPLC-UV for L-Phenylalanine in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of a protein precipitation agent (e.g., 10% sulfosalicylic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using standards of known L-phenylalanine concentrations in a matrix similar to the samples.
-
The concentration of L-phenylalanine in the samples is determined by comparing their peak areas to the calibration curve.
-
Causality Behind Experimental Choices:
-
Protein Precipitation: This step is crucial to remove high-abundance proteins from the plasma that would otherwise interfere with the chromatographic separation and potentially damage the HPLC column.
-
Reversed-Phase Chromatography: The nonpolar nature of the C18 stationary phase retains the relatively nonpolar L-phenylalanine, allowing for its separation from more polar matrix components.
-
UV Detection at 215 nm: This wavelength provides good sensitivity for the detection of the peptide bond and the aromatic ring of phenylalanine.[4]
Advantages:
-
Robust and reliable for routine use.[1]
-
Relatively low cost of instrumentation and consumables.
-
Simple sample preparation.[1]
Limitations:
-
Lower sensitivity and specificity compared to mass spectrometry-based methods.
-
Potential for interference from other compounds that absorb at the same wavelength.
Workflow for HPLC-UV Analysis of L-Phenylalanine
Caption: Workflow for L-phenylalanine quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Principle of the Method: In GC-MS, volatile and thermally stable compounds are separated in a gaseous mobile phase. Prior to analysis, non-volatile compounds like amino acids must be chemically modified in a process called derivatization to increase their volatility.[9] The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling highly specific identification and quantification.
Experimental Protocol: GC-MS for L-Phenylalanine in Dried Blood Spots
-
Sample Preparation and Derivatization:
-
A small punch from a dried blood spot is placed in a reaction vial.
-
An internal standard is added.
-
The amino acids are eluted from the filter paper.
-
The sample is dried down and then derivatized, for example, with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at an elevated temperature.[10]
-
-
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., SLB-5ms).[9]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to elute the derivatized amino acids.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized L-phenylalanine and the internal standard.[10]
-
-
Quantification:
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
-
Causality Behind Experimental Choices:
-
Derivatization: This is a critical step for GC-MS analysis of amino acids as it makes them volatile and suitable for gas-phase separation.[9]
-
Selected Ion Monitoring (SIM): SIM mode significantly enhances the sensitivity and selectivity of the analysis by focusing the mass spectrometer on only the ions of interest.
Advantages:
-
High sensitivity and specificity.[10]
-
Excellent chromatographic resolution.
Limitations:
-
Requires a derivatization step, which can add complexity and variability.[9]
-
The derivatized samples can be sensitive to moisture.[9]
Workflow for GC-MS Analysis of L-Phenylalanine
Caption: Workflow for L-phenylalanine quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[7]
Principle of the Method: LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI) and the precursor ion corresponding to L-phenylalanine is selected in the first mass spectrometer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides a very high degree of specificity.
Experimental Protocol: LC-MS/MS for L-Phenylalanine in Plasma
-
Sample Preparation:
-
Similar to HPLC, a protein precipitation step is performed. An internal standard (e.g., a stable isotope-labeled L-phenylalanine) is added before precipitation.
-
-
LC-MS/MS Conditions:
-
LC System: A rapid separation can be achieved using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-phenylalanine and its internal standard.
-
-
Quantification:
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
-
Causality Behind Experimental Choices:
-
Stable Isotope-Labeled Internal Standard: This is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to highly accurate and precise quantification.
-
Multiple Reaction Monitoring (MRM): This highly specific detection method minimizes the chances of interference from other matrix components, resulting in a very low limit of quantification.
Advantages:
-
Highest sensitivity and specificity.
-
High throughput capabilities.
-
Robust and reliable for clinical applications.[7]
Limitations:
-
High initial cost of instrumentation.
-
Potential for matrix effects that can affect ionization efficiency.
Workflow for LC-MS/MS Analysis of L-Phenylalanine
Caption: Workflow for L-phenylalanine quantification by LC-MS/MS.
Enzymatic Assays
Enzymatic assays offer a different approach to L-phenylalanine quantification, often utilized in formats suitable for high-throughput screening or point-of-care testing.
Principle of the Method: These assays typically use an enzyme that specifically acts on L-phenylalanine. For instance, L-phenylalanine dehydrogenase catalyzes the oxidative deamination of L-phenylalanine, which is coupled to the reduction of NAD+ to NADH.[11] The increase in NADH can be measured spectrophotometrically or fluorometrically, and is proportional to the L-phenylalanine concentration.
Experimental Protocol: Colorimetric Enzymatic Assay
-
Sample Preparation:
-
Serum or plasma samples may be used directly or after minimal dilution.
-
-
Assay Procedure:
-
Samples and L-phenylalanine standards are added to a 96-well plate.
-
A reaction mix containing L-phenylalanine dehydrogenase, NAD+, and a colorimetric probe is added.
-
The plate is incubated for a specific time at a controlled temperature.
-
-
Detection:
-
The absorbance is read at a specific wavelength (e.g., 450 nm).
-
-
Quantification:
-
The L-phenylalanine concentration in the samples is determined from a standard curve.
-
Causality Behind Experimental Choices:
-
Enzyme Specificity: The choice of enzyme is critical to ensure that the assay is selective for L-phenylalanine.
-
Coupled Reaction: The enzymatic reaction is coupled to the production of a readily detectable signal (e.g., color change or fluorescence) to enable quantification.
Advantages:
-
Can be simple and rapid.
-
Amenable to high-throughput automation.
-
Generally lower instrument cost compared to chromatographic methods.
Limitations:
-
Potential for interference from other substances in the sample that may affect enzyme activity or the detection system.
-
May have a narrower dynamic range compared to chromatographic methods.
Pillar 2: The Imperative of Cross-Validation
When different analytical methods are used to measure the same analyte, or when a method is transferred between laboratories, it is essential to perform a cross-validation study.[12][13] This process formally assesses the agreement between the methods and ensures that the data can be used interchangeably. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which includes principles applicable to cross-validation.[14][15]
The Logic of Cross-Validation
Sources
- 1. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylketonuria (PKU) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. How do health care providers diagnose phenylketonuria (PKU)? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. fda.gov [fda.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
